molecular formula C20H16N2O B15196176 2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline CAS No. 61001-16-9

2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline

Cat. No.: B15196176
CAS No.: 61001-16-9
M. Wt: 300.4 g/mol
InChI Key: ZHOVVTLZEFCCSV-UHFFFAOYSA-N
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Description

2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline is a compound belonging to the imidazoisoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoisoquinoline core with a 3-allyloxyphenyl substituent, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline can be achieved through various synthetic routes. One common method involves the Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This method allows for precise control over the structural and substituted diversity at the 5- or 6-position by selecting appropriate α-diazoketoester coupling partners. Another approach is the I2–DMSO mediated multicomponent convergent synthesis, which involves the use of aryl methyl ketones and isoquinolin-1-amine. This method efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring and a quaternary carbon center.

Chemical Reactions Analysis

2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine (I2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, the I2–DMSO mediated synthesis can lead to further transformations through coupling or oxidation reactions, demonstrating the utility of this method in synthetic chemistry.

Scientific Research Applications

2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has potential applications in the development of new drugs due to its diverse biological activities. In medicine, it is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. In industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to the activation or inhibition of various signaling pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds in the imidazoisoquinoline family. Some of these similar compounds include 2-(3-(2-Propen-1-yloxy)phenyl)imidazo(2,1-a)isoquinoline and other derivatives with different substituents on the phenyl ring. The uniqueness of this compound lies in its specific substituent pattern, which contributes to its distinct chemical properties and biological activities.

Properties

CAS No.

61001-16-9

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2-(3-prop-2-enoxyphenyl)imidazo[2,1-a]isoquinoline

InChI

InChI=1S/C20H16N2O/c1-2-12-23-17-8-5-7-16(13-17)19-14-22-11-10-15-6-3-4-9-18(15)20(22)21-19/h2-11,13-14H,1,12H2

InChI Key

ZHOVVTLZEFCCSV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=CN3C=CC4=CC=CC=C4C3=N2

Origin of Product

United States

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